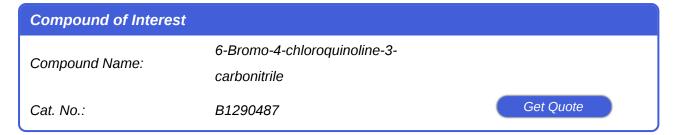


An In-depth Technical Guide on 6-Bromo-4chloroquinoline-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromo-4-chloroquinoline-3-carbonitrile**, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthetic pathway with experimental protocols, and a discussion of its potential biological significance based on related compounds.

Compound Profile

6-Bromo-4-chloroquinoline-3-carbonitrile is a polycyclic aromatic heterocycle containing a quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a nitrile group at the 3-position. Its chemical structure and key properties are summarized below.



Property	Value	Reference
Molecular Formula	C10H4BrClN2	[1][2]
Molecular Weight	267.51 g/mol	[1]
CAS Number	364793-54-4	[1]
Appearance	Solid (predicted)	
Purity	≥97% (as offered by commercial suppliers)	[1]
Storage Conditions	4°C, sealed storage, away from moisture	[1]
SMILES	N#CC1=C(Cl)C2=CC(Br)=CC= C2N=C1	[1]
InChI	InChI=1S/C10H4BrCIN2/c11- 7-1-2-9-8(3-7)10(12)6(4-13)5- 14-9/h1-3,5H	[2]
Predicted LogP	3.52238	[1]
Predicted TPSA	36.68 Ų	[1]

Synthesis

The synthesis of **6-Bromo-4-chloroquinoline-3-carbonitrile** can be envisioned as a multi-step process starting from 4-bromoaniline. The key steps involve the construction of the quinoline ring system, followed by chlorination and subsequent introduction of the nitrile group.

Synthetic Pathway Overview

A plausible synthetic route is outlined below. This pathway involves the initial formation of a 4-hydroxyquinoline intermediate, which is then converted to the 4-chloro derivative. The carbonitrile group can be introduced at the 3-position via a formylation reaction followed by conversion of the aldehyde to a nitrile.





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Caption: Proposed synthetic pathway for 6-Bromo-4-chloroquinoline-3-carbonitrile.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

This step can be achieved through a Gould-Jacobs reaction starting from 4-bromoaniline and diethyl (ethoxymethylene)malonate, followed by cyclization at high temperature.

- Materials: 4-bromoaniline, diethyl (ethoxymethylene)malonate, diphenyl ether.
- Procedure:
 - A mixture of 4-bromoaniline and diethyl (ethoxymethylene)malonate is heated, typically without a solvent, to form the anilinomethylenemalonate intermediate.
 - The intermediate is then added to a high-boiling solvent, such as diphenyl ether, and heated to a high temperature (around 250 °C) to effect cyclization.[3][4]
 - Upon cooling, the product, 6-bromo-4-hydroxyquinoline, precipitates and can be collected by filtration and washed with a suitable solvent like ethanol.

Step 2: Synthesis of 6-Bromo-4-chloroguinoline

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard procedure using a chlorinating agent like phosphorus oxychloride (POCI₃).[3]

- Materials: 6-Bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic).
- Procedure:



- To 6-bromo-4-hydroxyquinoline, add phosphorus oxychloride and a catalytic amount of DMF.
- The reaction mixture is heated to reflux (around 110 °C) for several hours (e.g., 3 hours).
 [3]
- After completion, the excess POCl₃ is removed by distillation under reduced pressure.
- The residue is carefully poured into ice water, and the pH is adjusted to 5-6 with a saturated sodium bicarbonate solution.
- The product is extracted with a suitable organic solvent like dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 6-bromo-4-chloroquinoline.[3] A yield of 81% has been reported for this step.[3]

Step 3: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde

The introduction of a formyl group at the 3-position can be achieved using the Vilsmeier-Haack reaction.[5]

- Materials: 6-Bromo-4-chloroquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
- Procedure:
 - The Vilsmeier reagent is prepared by adding POCl₃ to DMF at 0 °C.
 - 6-Bromo-4-chloroquinoline is then added to the Vilsmeier reagent.
 - The reaction mixture is heated (e.g., to 60-90 °C) for several hours.
 - After the reaction is complete, the mixture is poured into ice water and neutralized to precipitate the product, 6-bromo-4-chloroquinoline-3-carbaldehyde.
 - The crude product is collected by filtration and can be purified by recrystallization.

Step 4: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile



The final step involves the conversion of the 3-carbaldehyde to the 3-carbonitrile. A common method is the reaction of the aldehyde with hydroxylamine to form an oxime, followed by dehydration. A more direct approach involves reaction with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate (CAN).[6]

- Materials: 6-Bromo-4-chloroquinoline-3-carbaldehyde, aqueous ammonia, ceric ammonium nitrate (CAN).
- Procedure:
 - o Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent.
 - Add aqueous ammonia and ceric ammonium nitrate to the solution.
 - Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
 - The product, **6-Bromo-4-chloroquinoline-3-carbonitrile**, can then be isolated by extraction and purified by column chromatography.

Spectroscopic Data (Predicted)

As of the last update, detailed experimental spectroscopic data for **6-Bromo-4-chloroquinoline-3-carbonitrile** is not readily available in the public domain. However, predicted data can be informative.

Mass Spectrometry (Predicted)

The predicted mass spectrum shows characteristic peaks corresponding to the isotopic distribution of bromine and chlorine.

Adduct	m/z (Predicted)
[M+H]+	266.93193
[M+Na] ⁺	288.91387
[M-H] ⁻	264.91737



Data from PubChemLite.[2]

Potential Biological Activity

While no specific biological activity has been reported for **6-Bromo-4-chloroquinoline-3-carbonitrile**, the quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

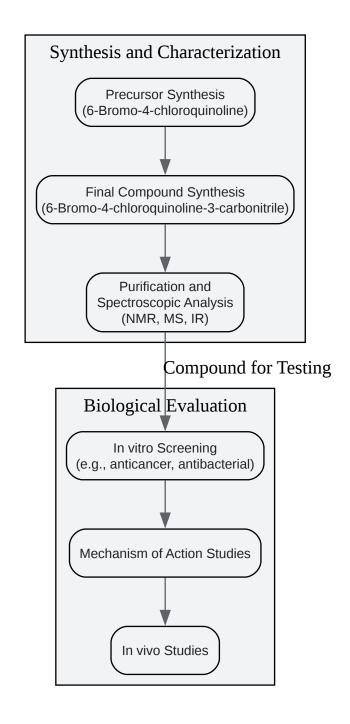
The presence of the nitrile group at the 3-position is also of interest, as quinoline-3-carbonitrile derivatives have been investigated as potential antibacterial agents. Some studies suggest that these compounds may exert their effect by targeting bacterial DNA gyrase.[7]

Furthermore, various substituted quinoline derivatives have been evaluated for their cytotoxic effects against different cancer cell lines.[8][9] The bromo and chloro substituents on the quinoline ring can significantly influence the lipophilicity and electronic properties of the molecule, which in turn can modulate its biological activity and pharmacokinetic profile. The cytotoxicity of various chloroquinoline and bromoquinazoline derivatives has been reported, suggesting that the title compound may also possess antiproliferative properties.[9][10]

Experimental and logical Workflows

The discovery and development process for a novel compound like **6-Bromo-4-chloroquinoline-3-carbonitrile** typically follows a structured workflow.





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Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.

Conclusion



6-Bromo-4-chloroquinoline-3-carbonitrile represents a potentially valuable scaffold for the development of new therapeutic agents. This guide provides a comprehensive, albeit partially predictive, overview of its synthesis and potential biological relevance. Further experimental validation of the proposed synthetic route, detailed spectroscopic characterization, and thorough investigation of its biological activities are necessary to fully elucidate the potential of this compound in drug discovery and development. The methodologies and data presented herein serve as a foundational resource for researchers embarking on the study of this and related quinoline derivatives.

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